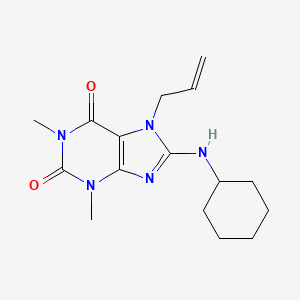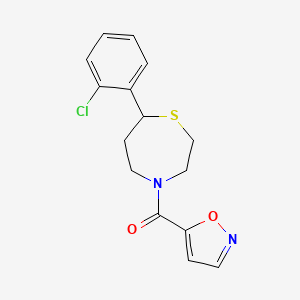![molecular formula C18H17N7O2S2 B2736664 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 894061-75-7](/img/structure/B2736664.png)
2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . Triazolothiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Scientific Research Applications
Heterocyclic Compound Synthesis and Bioactivity
A study by Fadda et al. (2017) described the synthesis of various heterocycles, including triazolo and thiadiazole derivatives, and their insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of these compounds in agricultural applications, particularly in pest management (Fadda et al., 2017).
Antimicrobial and Antioxidant Properties
Another study conducted by Sahi and Paul (2016) synthesized compounds including thiazolo[3,2-a]pyrimidines and triazolo[3,4-b][1,3,4]thiadiazepines, evaluating them for in vitro antibacterial and antifungal activities. Some synthesized compounds exhibited significant activity, suggesting their potential in developing new antimicrobial agents (Sahi & Paul, 2016).
Anticancer Activity
Research by Sunil et al. (2010) investigated the in vitro antioxidant property and anticancer activity of triazolo-thiadiazoles. These compounds demonstrated a dose-dependent cytotoxic effect on hepatocellular carcinoma cell line, HepG2, providing insights into their potential therapeutic applications in cancer treatment (Sunil et al., 2010).
Synthesis and Structural Analysis
Sallam et al. (2021) detailed the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, emphasizing the importance of heterocyclic compounds in medicinal chemistry. The structural confirmation via XRD technique underscores the role of precise synthesis and analysis in developing pharmaceutical agents (Sallam et al., 2021).
Novel Synthesis Methods
El-Sherief et al. (2010) introduced a novel method for synthesizing s-triazolo[3,4-b][1,3,4]thiadiazines, showcasing innovative approaches to generating compounds with potential biological activities. This work contributes to the broader field of synthetic chemistry, providing new pathways for compound development (El-Sherief et al., 2010).
Properties
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S2/c1-3-27-13-6-4-12(5-7-13)14-8-9-15-21-23-18(25(15)24-14)28-10-16(26)19-17-22-20-11(2)29-17/h4-9H,3,10H2,1-2H3,(H,19,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCJHMAOKSJDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NN=C(S4)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-fluorophenyl)methyl]-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2736585.png)
![Ethyl ({3-cyano-5-[(2-fluorophenyl)carbamoyl]-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2736586.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2736588.png)
![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2736589.png)


![(2-[(2-Chlorophenyl)methoxy]-5-methylphenyl)boronic acid](/img/structure/B2736596.png)
![1-(2-Methoxypyridin-4-yl)-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-2-one](/img/structure/B2736597.png)

![6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile](/img/structure/B2736599.png)
![5-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2736600.png)
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2736602.png)
